2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a tetradecyloxy group attached to the phenyl ring, which is further connected to a pyrimidine ring with a carboxylic acid group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:
Preparation of 4-(Tetradecyloxy)benzaldehyde: This can be achieved by reacting tetradecanol with 4-hydroxybenzaldehyde in the presence of an acid catalyst.
Formation of 2-(4-(Tetradecyloxy)phenyl)pyrimidine: The aldehyde intermediate is then subjected to a condensation reaction with a suitable pyrimidine precursor, such as 2-aminopyrimidine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for binding studies.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, coatings, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Decyloxy)phenyl)pyrimidine-5-carboxylic acid
- 2-(4-(Dodecyloxy)phenyl)pyrimidine-5-carboxylic acid
- 2-(4-(Hexadecyloxy)phenyl)pyrimidine-5-carboxylic acid
Uniqueness
2-(4-(Tetradecyloxy)phenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the tetradecyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This can influence its biological activity and make it distinct from other similar compounds with shorter or longer alkoxy chains.
Properties
CAS No. |
142057-92-9 |
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Molecular Formula |
C25H36N2O3 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-(4-tetradecoxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C25H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-30-23-16-14-21(15-17-23)24-26-19-22(20-27-24)25(28)29/h14-17,19-20H,2-13,18H2,1H3,(H,28,29) |
InChI Key |
UYMCJNNYMKMGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
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